molecular formula C19H21N3O2 B267612 N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

Número de catálogo B267612
Peso molecular: 323.4 g/mol
Clave InChI: WMDFDBYDGPPSIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It was first synthesized in 2009 by Pfizer and has since been extensively studied for its potential use in cancer treatment.

Mecanismo De Acción

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide selectively inhibits protein kinase CK2, which is a serine/threonine kinase that plays a key role in cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting CK2, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to induce autophagy, which is a process that allows cells to degrade and recycle damaged organelles and proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is its selectivity for CK2, which reduces the potential for off-target effects. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a relatively short half-life, which can limit its effectiveness in vivo. In addition, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has poor solubility in water, which can make it difficult to administer in animal models.

Direcciones Futuras

There are a number of potential future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the investigation of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in humans.
Conclusion
In conclusion, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is a selective inhibitor of protein kinase CK2 that has shown promise as a potential cancer therapy. Its mechanism of action involves the disruption of signaling pathways that promote cancer cell growth and survival. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a number of advantages and limitations for lab experiments, and there are a number of potential future directions for research on this compound.

Métodos De Síntesis

The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide involves a series of chemical reactions, starting with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This amide is then reduced to the corresponding amine, which is subsequently reacted with nicotinoyl chloride to form N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 99%.

Aplicaciones Científicas De Investigación

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Propiedades

Nombre del producto

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

Fórmula molecular

C19H21N3O2

Peso molecular

323.4 g/mol

Nombre IUPAC

N-[3-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O2/c23-18(21-16-8-2-1-3-9-16)14-6-4-10-17(12-14)22-19(24)15-7-5-11-20-13-15/h4-7,10-13,16H,1-3,8-9H2,(H,21,23)(H,22,24)

Clave InChI

WMDFDBYDGPPSIT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

SMILES canónico

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.